CO 102862

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anticonvulsant Properties

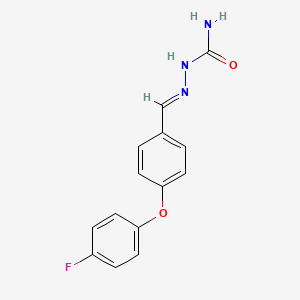

4-(4-Fluorophenoxy)benzaldehyde semicarbazone (4-FBZ) has been investigated for its potential as an anticonvulsant drug. Studies have shown that it offers protection against seizures in animal models PubMed: . Research has highlighted its effectiveness in the rat maximal electroshock (MES) screen, a standard test for anticonvulsant activity. Additionally, it demonstrated a high apparent protection index, suggesting a wide safety margin PubMed: .

Metabolism Studies

Understanding how the body processes drugs is crucial for safe and effective use. Research has explored the metabolism of 4-FBZ in rats following oral administration PubMed: . The study revealed that the majority of the drug is converted into a primary metabolite, identified as 1-[4-(4-fluoro-phenoxy)benzoyl]semicarbazide PubMed: . This information helps researchers understand the drug's mechanism of action and potential side effects.

CO 102862, also known by its chemical name 2-(4-fluorophenyl)-N-(1H-pyrazol-3-yl)acetamide, is a synthetic compound with the molecular formula C14H12FN3O and a molecular weight of 273.26 g/mol. It is characterized by its unique structure, which includes a fluorophenyl group and a pyrazole ring, contributing to its pharmacological properties. The compound is notable for its ability to modulate sodium ion currents in neuronal cells, indicating potential applications in neurology and pharmacology.

The exact mechanism of action of 4-F-PBS as an anticonvulsant is not fully understood. However, research suggests it might interact with voltage-gated sodium channels in the nervous system, which play a crucial role in nerve impulse transmission []. By modulating these channels, 4-F-PBS could potentially help stabilize neuronal activity and prevent seizures.

Further research is needed to elucidate the specific mechanism of action of 4-F-PBS [].

CO 102862 has been studied for its interactions with sodium channels, specifically its ability to block sodium ion currents (I_Na) in cultured rat hippocampal neurons. The potency of CO 102862 in inhibiting these currents increases with membrane depolarization, suggesting that it acts in a state-dependent manner. This characteristic is significant as it may allow for selective targeting of hyperactive neurons, potentially offering therapeutic benefits in conditions such as epilepsy or neuropathic pain .

The biological activity of CO 102862 primarily revolves around its effects on neuronal excitability. By blocking sodium channels, the compound can reduce neuronal firing rates, which may be beneficial in treating various neurological disorders. Research indicates that CO 102862 exhibits broad-spectrum activity against different types of sodium channels, making it a candidate for further investigation in the development of novel antiepileptic drugs .

The synthesis of CO 102862 involves several key steps:

- Formation of the Pyrazole Ring: The initial step typically includes the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole structure.

- Introduction of the Fluorophenyl Group: This step involves electrophilic aromatic substitution or similar reactions to attach the fluorophenyl moiety to the pyrazole.

- Acetylation: Finally, the compound is acetylated to yield CO 102862. This can be achieved through standard acetylation techniques using acetic anhydride or acetyl chloride.

The detailed reaction conditions and purification methods can vary based on specific laboratory protocols but generally involve standard organic synthesis techniques .

CO 102862 has potential applications in:

- Neurology: Due to its sodium channel blocking properties, it may be developed as an antiepileptic medication or for managing other neurological disorders characterized by excessive neuronal activity.

- Pharmacology: Its ability to selectively inhibit certain sodium channels makes it a valuable tool for studying ion channel function and developing new therapeutic agents.

Interaction studies involving CO 102862 focus on its binding affinity and inhibitory effects on various sodium channels. These studies reveal that CO 102862's action is state-dependent, meaning its effectiveness varies depending on the activation state of the sodium channels. This characteristic allows for targeted therapeutic strategies that minimize side effects while maximizing efficacy in conditions like epilepsy or chronic pain syndromes .

Several compounds share structural similarities with CO 102862, particularly those that also target sodium channels. Here are a few notable examples:

| Compound Name | Structure Features | Primary Use |

|---|---|---|

| Lidocaine | Aromatic amide with a similar mechanism | Local anesthetic |

| Carbamazepine | Tricyclic structure targeting sodium channels | Antiepileptic agent |

| Phenytoin | Hydantoin derivative affecting sodium currents | Antiepileptic agent |

Uniqueness of CO 102862: What sets CO 102862 apart from these compounds is its specific structural features, such as the fluorophenyl and pyrazole components, which contribute to its unique pharmacological profile and state-dependent action on sodium channels. This specificity may allow for more targeted therapeutic applications compared to broader-spectrum agents like lidocaine or phenytoin.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Ramu K, Lam GN, Chien B. Development of a high-performance liquid chromatographic-tandem mass spectrometric method for the determination of pharmacokinetics of Co 102862 in mouse, rat, monkey and dog plasma. J Chromatogr B Biomed Sci Appl. 2000 Nov 10;749(1):1-15. PubMed PMID: 11129068.

3: Dimmock JR, Semple HA, John S, Beazely MA, Abrams GD. Isolation and identification of the major urinary metabolite of 4-(4-fluorophenoxy)benzaldehyde semicarbazone after oral dosing to rats. Pharmazie. 1999 Apr;54(4):260-2. PubMed PMID: 10234738.